molecular formula C10H8O3 B3045091 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- CAS No. 101822-11-1

1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

Cat. No.: B3045091
CAS No.: 101822-11-1
M. Wt: 176.17 g/mol
InChI Key: FBGYODLWYLEBCM-UHFFFAOYSA-N
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Description

1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is a five-membered cyclic ketene hemiacetal ester. This compound is notable for its unique structure, which includes a dioxolanone ring fused with a methylene and phenyl group. It is used in various chemical reactions and has applications in the synthesis of degradable and chemically recyclable polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-4-one, 5-methylene-2-phenyl- can be synthesized through the reaction of β-chlorolactic acid with appropriate reagents . The reaction typically involves the use of a base to facilitate the formation of the dioxolanone ring. The synthesis can be carried out under mild conditions, making it an attractive method for producing this compound in high yields.

Industrial Production Methods

Industrial production of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-4-one, 5-methylene-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxolan-4-one, 5-methylene-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- involves its ability to act as a chiral ketene equivalent in various reactions. The compound can undergo fragmentation to form reactive intermediates that participate in further chemical transformations. This mechanism is particularly useful in asymmetric synthesis, where the compound helps introduce chirality into the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is unique due to its specific combination of a dioxolanone ring with methylene and phenyl groups. This structure imparts unique reactivity and makes it particularly useful in asymmetric synthesis and polymer chemistry .

Properties

IUPAC Name

5-methylidene-2-phenyl-1,3-dioxolan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6,10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGYODLWYLEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)OC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542962
Record name 5-Methylidene-2-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101822-11-1
Record name 5-Methylidene-2-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dioxolan-4-one, 5-methylene-2-phenyl-
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Reactant of Route 6
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